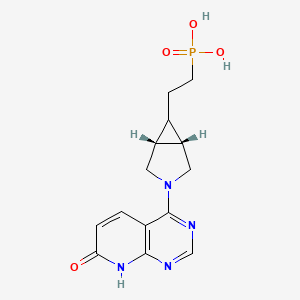
Enpp-1-IN-20
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Enpp-1-IN-20 is a potent inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme involved in the hydrolysis of extracellular nucleotides.
Vorbereitungsmethoden
The synthesis of Enpp-1-IN-20 involves several steps, starting with the preparation of the core pyrido[2,3-d]pyrimidin-7-one structure. This is typically achieved through a series of condensation reactions involving appropriate starting materials under controlled conditions. The final product is purified using standard chromatographic techniques to ensure high purity. Industrial production methods may involve optimization of reaction conditions to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Enpp-1-IN-20 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts.
Wissenschaftliche Forschungsanwendungen
Enpp-1-IN-20 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of ENPP1 and its effects on nucleotide metabolism.
Biology: Investigated for its role in modulating immune responses through the STING pathway.
Medicine: Explored for potential therapeutic applications in cancer treatment due to its ability to enhance anti-tumor immune responses.
Industry: Utilized in the development of new drugs targeting ENPP1 and related pathways
Wirkmechanismus
Enpp-1-IN-20 exerts its effects by inhibiting the enzymatic activity of ENPP1, which is responsible for the hydrolysis of extracellular nucleotides. This inhibition leads to an accumulation of cyclic GMP-AMP (cGAMP), a key activator of the STING pathway. Activation of the STING pathway results in the production of interferons and other cytokines, which enhance the immune response against tumors .
Vergleich Mit ähnlichen Verbindungen
Enpp-1-IN-20 is unique due to its high potency and specificity for ENPP1. Similar compounds include:
Eigenschaften
Molekularformel |
C14H17N4O4P |
|---|---|
Molekulargewicht |
336.28 g/mol |
IUPAC-Name |
2-[(1S,5R)-3-(7-oxo-8H-pyrido[2,3-d]pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl]ethylphosphonic acid |
InChI |
InChI=1S/C14H17N4O4P/c19-12-2-1-9-13(17-12)15-7-16-14(9)18-5-10-8(11(10)6-18)3-4-23(20,21)22/h1-2,7-8,10-11H,3-6H2,(H2,20,21,22)(H,15,16,17,19)/t8?,10-,11+ |
InChI-Schlüssel |
SQGOUGLKAOTADC-UQPYNNQESA-N |
Isomerische SMILES |
C1[C@@H]2[C@@H](C2CCP(=O)(O)O)CN1C3=NC=NC4=C3C=CC(=O)N4 |
Kanonische SMILES |
C1C2C(C2CCP(=O)(O)O)CN1C3=NC=NC4=C3C=CC(=O)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





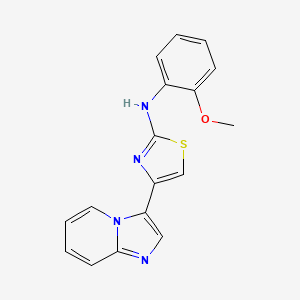
![3-(2,3-Dibromo-4,5-dihydroxyphenyl)-5-[4-(4-ethoxyphenoxy)phenyl]-3,4-dihydropyrazole-2-carbaldehyde](/img/structure/B15135502.png)
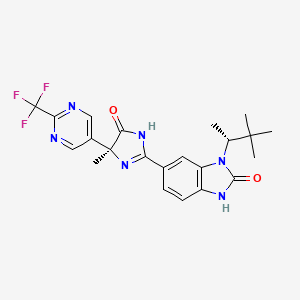
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B15135530.png)
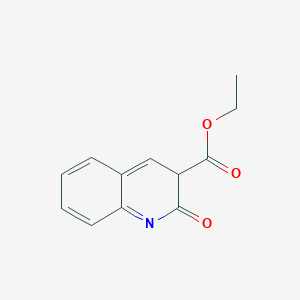
![3-[1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15135544.png)
![(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B15135552.png)
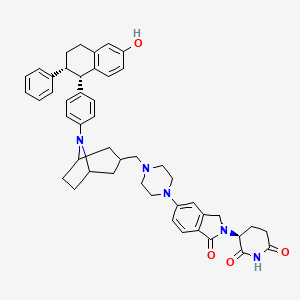
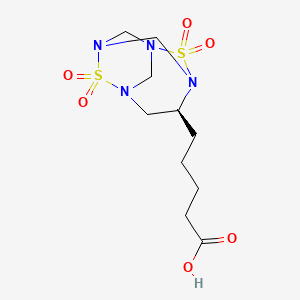
![1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B15135559.png)
![2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine](/img/structure/B15135574.png)
